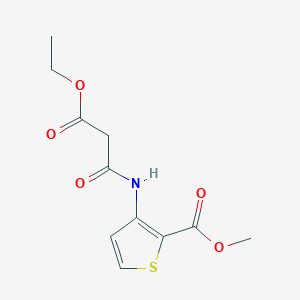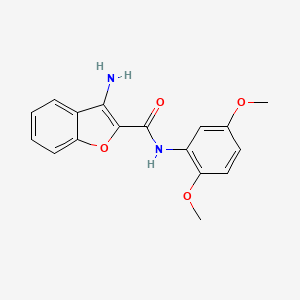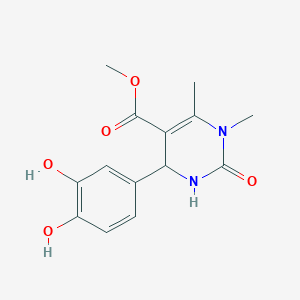
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, involves the use of aldehyde derivatives (quinoline or quinolone) with 1 mmol of 3-(2-amino-1,3-thiazol-4-yl)coumarin or 5-phenylthiazol-2-amine, and TEAA (1 mL) as a catalyst at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has a molecular weight of 201.25 .
Physical And Chemical Properties Analysis
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis of novel α-aminophosphonates derivatives incorporating quinoline or quinolone, along with coumarylthiazole or 5-phenylthiazol-2-amine moieties, has been explored. These compounds were designed and synthesized via the Kabachnik–Fields reaction using an ionic liquid and ultrasound irradiation. In vitro antimicrobial screening revealed that several of these compounds exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria. Notably, compounds 9e, 9g, 9h, 9i, 9f, 9g, and 9h demonstrated promising activity, with MIC values ranging between 0.25 and 128 μg/mL. Additionally, compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l displayed excellent antifungal inhibition, with MIC values ranging from 0.25 to 32 μg/mL .
Anticancer Potential
While specific studies on F2158-1760’s anticancer properties are scarce, it’s worth exploring its potential in this field. Investigating its effects on cancer cell lines, especially liver cancer (HEPG2) and breast cancer (MCF7), could provide valuable insights. Further research is needed to elucidate its mechanisms of action and potential as an anticancer agent .
Anti-HIV Activity
Given the diverse biological activities of thiazole derivatives, including antiviral properties, F2158-1760 might be evaluated for its anti-HIV potential. In vitro assays against HIV-infected cells could shed light on its efficacy and safety .
Mecanismo De Acción
Safety and Hazards
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Thiazoles, which include “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Propiedades
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-4-8(6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPJPFQJMDNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B6574170.png)
![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)
![N-(3,5-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574201.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)


![2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6574238.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B6574240.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6574247.png)
![N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574260.png)